molecular formula C9H19N B13535801 rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans

Cat. No.: B13535801
M. Wt: 141.25 g/mol
InChI Key: OVRVSJUMJJPPDZ-YUMQZZPRSA-N
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Description

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is a chiral amine compound with a cyclopropyl group substituted by a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with a suitable cyclopropyl ketone, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanol
  • [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methylamine
  • [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]carboxylic acid

Uniqueness

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a 2,2-dimethylpropyl group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine

InChI

InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1

InChI Key

OVRVSJUMJJPPDZ-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)C[C@@H]1C[C@H]1CN

Canonical SMILES

CC(C)(C)CC1CC1CN

Origin of Product

United States

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